In-Depth Technical Guide: Chemical Structure, Synthesis, and Applications of 2,4-Dimethoxy-6-methylbenzenesulfonyl Chloride
In-Depth Technical Guide: Chemical Structure, Synthesis, and Applications of 2,4-Dimethoxy-6-methylbenzenesulfonyl Chloride
Executive Summary
2,4-Dimethoxy-6-methylbenzenesulfonyl chloride (CAS: 1044872-06-1) is a highly functionalized, electrophilic aromatic building block widely utilized in advanced organic synthesis and medicinal chemistry. Characterized by its unique steric and electronic topography, this compound serves as a critical precursor for the generation of complex sulfonamides. This whitepaper provides an authoritative, deep-dive analysis of its physico-chemical properties, causal synthetic methodologies, and applications in modern drug discovery.
Chemical Structure & Physico-Chemical Properties
The reactivity of 2,4-dimethoxy-6-methylbenzenesulfonyl chloride is dictated by the push-pull electronic effects of its substituents. The two methoxy groups at positions 2 and 4 are strongly electron-donating via resonance, enriching the electron density of the benzene ring. Conversely, the sulfonyl chloride group at position 1 is a potent electron-withdrawing moiety.
Crucially, the methyl group at position 6 (ortho to the sulfonyl chloride) introduces significant steric hindrance. This steric shielding modulates the electrophilicity of the sulfur center, preventing unwanted premature hydrolysis while requiring specific kinetic conditions for successful nucleophilic attack during downstream sulfonamide synthesis.
Quantitative Chemical Data
The following table summarizes the core quantitative and regulatory data for the compound, verified against chemical substance databases[1][2]:
| Property | Value |
| Chemical Name | 2,4-Dimethoxy-6-methylbenzene-1-sulfonyl chloride |
| CAS Registry Number | 1044872-06-1 |
| Molecular Formula | C9H11ClO4S |
| Molecular Weight | 250.70 g/mol |
| InChIKey | TUYLBPZJGWPURM-UHFFFAOYSA-N |
| Hazard Classifications | Skin Corr. 1B (H314), Acute Tox. 4 (H302/H312/H332), STOT SE 3 (H336) |
Synthesis Methodology: Chlorosulfonation of 3,5-Dimethoxytoluene
Mechanistic Causality & Experimental Design
The standard industrial and laboratory synthesis of 2,4-dimethoxy-6-methylbenzenesulfonyl chloride is achieved via the electrophilic aromatic substitution of 3,5-dimethoxytoluene using an excess of chlorosulfonic acid[3].
-
Why use excess chlorosulfonic acid? The reaction requires at least two equivalents of ClSO3H . The first equivalent acts as the sulfonating agent, forming the intermediate 2,4-dimethoxy-6-methylbenzenesulfonic acid and releasing HCl. The second equivalent acts as the chlorinating agent, converting the sulfonic acid into the target sulfonyl chloride while generating sulfuric acid as a byproduct.
-
Why use a Cyclohexane/Dimethyl Carbonate solvent system? Cyclohexane is a non-polar solvent that acts as a heat sink to moderate the highly exothermic reaction. Dimethyl carbonate acts as an environmentally benign, polar co-solvent that coordinates with the reagents to stabilize the highly charged transition state during electrophilic attack[3].
Self-Validating Experimental Protocol
The following step-by-step methodology incorporates built-in validation checks to ensure process integrity, adapted from established pharmaceutical patent protocols[3]:
-
System Preparation: To a 3-necked, round-bottomed flask equipped with a nitrogen inlet, add 3,5-dimethoxytoluene (40 mmol) dissolved in cyclohexane (28 mL). Add dimethyl carbonate (336 mmol) to the mixture.
-
Validation Check: The solution should be clear and homogeneous. A continuous nitrogen sweep ensures a moisture-free environment, preventing premature hydrolysis of the upcoming sulfonyl chloride.
-
-
Thermal Equilibration: Heat the reaction mixture to 60°C under continuous stirring.
-
Electrophilic Addition: Slowly add excess chlorosulfonic acid dropwise over a period of 15 minutes.
-
Validation Check: The vigorous evolution of HCl gas will immediately commence. This effervescence is the primary visual indicator that the initial sulfonation is occurring successfully.
-
-
Gas Scrubbing: Route the liberated HCl gas through a tube inserted into a solid sodium hydroxide trap.
-
Validation Check: The exothermic neutralization in the trap confirms the continuous generation and safe sequestration of the corrosive byproduct.
-
-
Maturation & Completion: Upon completion of the addition, elevate the temperature to 70-72°C.
-
Validation Check: Monitor the reaction until the evolution of HCl gas ceases entirely. The absence of bubbling indicates that the secondary chlorination step is complete and the sulfonyl chloride has been fully formed[3].
-
Workflow for the chlorosulfonation of 3,5-dimethoxytoluene.
Reactivity & Applications in Drug Development
Sulfonyl chlorides are premier precursors for the synthesis of sulfonamides , a ubiquitous pharmacophore in medicinal chemistry known for its metabolic stability and strong hydrogen-bonding capabilities.
2,4-Dimethoxy-6-methylbenzenesulfonyl chloride has been specifically utilized in the synthesis of novel therapeutics, including compounds targeting apolipoprotein A-I (ApoA-I) induction. Upregulation of ApoA-I is a critical mechanism for enhancing reverse cholesterol transport, making derivatives of this compound highly valuable in the treatment of cardiovascular diseases such as atherosclerosis[3][4].
Mechanism of Sulfonamide Formation
When reacted with a primary or secondary amine, the compound undergoes a nucleophilic substitution. Due to the steric bulk of the ortho-methyl group, the reaction is typically driven forward using a non-nucleophilic organic base (such as triethylamine or pyridine) to scavenge the generated HCl. The reaction proceeds via the formation of a tetrahedral intermediate, followed by the collapse of the intermediate and the expulsion of the chloride leaving group.
Mechanistic pathway of sulfonamide formation from the sulfonyl chloride.
Handling, Stability, and Storage Protocols
As an activated sulfonyl chloride, this compound is highly sensitive to nucleophiles, including atmospheric moisture.
-
Degradation Pathway: Exposure to water leads to rapid hydrolysis, converting the sulfonyl chloride back into 2,4-dimethoxy-6-methylbenzenesulfonic acid and releasing corrosive hydrogen chloride gas.
-
Storage: To maintain chemical integrity, the compound must be stored under an inert atmosphere (Argon or Nitrogen) in tightly sealed, desiccant-lined containers at 2–8°C.
-
Safety: The compound is classified as a Category 1B Skin Corrosive (H314)[1]. All handling must be performed inside a certified chemical fume hood using appropriate PPE (nitrile gloves, lab coat, and face shield) to prevent exposure to both the solid powder and any evolved HCl gas.
Sources
- 1. nextsds.com [nextsds.com]
- 2. 2,4-dimethoxy-6-methylbenzene-1-sulfonyl chloride | 1044872-06-1 [sigmaaldrich.com]
- 3. US10532054B2 - Compounds for the prevention and treatment of cardiovascular diseases - Google Patents [patents.google.com]
- 4. US10532054B2 - Compounds for the prevention and treatment of cardiovascular diseases - Google Patents [patents.google.com]
